- Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural ProductsChemistry - A European Journal, 2021, 27(48), 12410-12421,
Cas no 931-59-9 (Phenylsulfenyl Chloride)

Phenylsulfenyl Chloride 化学的及び物理的性質
名前と識別子
-
- Benzenesulfenylchloride
- phenyl thiohypochlorite
- Phenylchloro sulfide
- Phenylsulfenylchloride
- Phenyl-sulfoniumylidene Chloride
- thiohypochlorous acid phenyl ester
- Phenylsulphenyl chloride
- Benzenesulfenyl chloride
- Phenyl chloro sulfide
- Phenylsulfenyl chloride
- (Chlorosulfanyl)benzene
- (Chlorothio)benzene
- Benzene, (chlorothio)-
- J-523958
- DB-321394
- SCHEMBL397524
- (PHENYLSULFANYL)CHLORANE
- 931-59-9
- benzene sulfenyl chloride
- phenyl sulfenyl chloride
- DTXSID60451599
- DTXCID90402418
- Phenylsulfenyl Chloride
-
- MDL: MFCD11850482
- インチ: 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H
- InChIKey: JWUKZUIGOJBEPC-UHFFFAOYSA-N
- ほほえんだ: ClSC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 143.98000
- どういたいしつりょう: 143.9800490g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 59.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ダークレッド吸湿油性液体
- 密度みつど: 1.25
- ゆうかいてん: 44 °C
- ふってん: 262 ºC
- フラッシュポイント: 110 ºC
- PSA: 25.30000
- LogP: 2.93250
Phenylsulfenyl Chloride セキュリティ情報
Phenylsulfenyl Chloride 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Phenylsulfenyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P296045-10mg |
Phenylsulfenyl Chloride |
931-59-9 | 10mg |
$69.00 | 2023-05-17 | ||
TRC | P296045-250mg |
Phenylsulfenyl Chloride |
931-59-9 | 250mg |
$ 800.00 | 2023-09-06 | ||
Aaron | AR00GV6N-10g |
Phenylsulfenylchloride |
931-59-9 | 98% | 10g |
$47.00 | 2025-02-10 | |
Aaron | AR00GV6N-25g |
Phenylsulfenylchloride |
931-59-9 | 98% | 25g |
$88.00 | 2025-02-10 | |
Aaron | AR00GV6N-5g |
Phenylsulfenylchloride |
931-59-9 | 98% | 5g |
$24.00 | 2025-02-10 | |
Aaron | AR00GV6N-1g |
Phenylsulfenylchloride |
931-59-9 | 98% | 1g |
$7.00 | 2025-02-10 | |
Aaron | AR00GV6N-100g |
Phenylsulfenylchloride |
931-59-9 | 98% | 100g |
$248.00 | 2025-02-10 | |
TRC | P296045-50mg |
Phenylsulfenyl Chloride |
931-59-9 | 50mg |
$196.00 | 2023-05-17 | ||
TRC | P296045-100mg |
Phenylsulfenyl Chloride |
931-59-9 | 100mg |
$356.00 | 2023-05-17 | ||
TRC | P296045-500mg |
Phenylsulfenyl Chloride |
931-59-9 | 500mg |
$1384.00 | 2023-05-17 |
Phenylsulfenyl Chloride 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II)Journal of Organic Chemistry, 2008, 73(24), 9627-9632,
ごうせいかいろ 3
- Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivativesCanadian Journal of Chemistry, 1980, 58(22), 2329-39,
ごうせいかいろ 4
- Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl DisulfidesJournal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293,
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
- Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthaseBioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727,
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
- Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivatorsJournal of the American Chemical Society, 2017, 139(40), 14077-14089,
ごうせいかいろ 12
- Benzenesulfenyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14,
ごうせいかいろ 13
- Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenatesPhosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9,
ごうせいかいろ 14
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl ChloridesChemistry - An Asian Journal, 2014, 9(1), 58-62,
ごうせいかいろ 15
- Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures1998, , ,,
ごうせいかいろ 16
- Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides, China, , ,
ごうせいかいろ 17
- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of NucleophilesOrganic Letters, 2019, 21(5), 1484-1487,
ごうせいかいろ 18
- Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of OxindolesOrganic Letters, 2011, 13(5), 1210-1213,
ごうせいかいろ 19
- Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds, China, , ,
ごうせいかいろ 20
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chloridesJournal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40,
Phenylsulfenyl Chloride Raw materials
Phenylsulfenyl Chloride Preparation Products
Phenylsulfenyl Chloride 関連文献
-
1. Intramolecular cyclization to 1-phenyl-1-benzothiophenium salts by electrophilic addition of o-(phenylsulfanyl)phenylalkynesTsugio Kitamura,Tatsuya Takachi,Masa-Aki Miyaji,Hironobu Kawasato,Hiroshi Taniguchi J. Chem. Soc. Perkin Trans. 1 1994 1907
-
2. Synthesis and structures of pyrroles fused with rigid bicyclic ring systems at β-positionsHidemitsu Uno,Satoshi Ito,Mitsuo Wada,Hikaru Watanabe,Miho Nagai,Akiko Hayashi,Takashi Murashima,Noboru Ono J. Chem. Soc. Perkin Trans. 1 2000 4347
-
3. Highly functionalised methylenecyclopropanes from cyclopropenesMark S. Baird,M. Fiona Shortt,Helmi H. Hussain,Juma'a R. Al Dulayymi J. Chem. Soc. Perkin Trans. 1 1993 1945
-
4. Synthesis of trimethylgermyl trimethylsilyl ketone and bis(trimethylgermyl) ketoneRune Johannesen,Tore Benneche J. Chem. Soc. Perkin Trans. 1 2000 2677
-
5. Synthesis and application of sialic acid-containing building blocks for glycopeptide libraries.1 Establishing glycosylation conditionsKoen M. Halkes,Phaedria M. St. Hilaire,Anita M. Jansson,Charlotte H. Gotfredsen,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2000 2127
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6. Tandem conjugate addition of silylcuprate and benzenesulfenyl chloride to unsaturated esters: stereoselective preparation of anti-3-dimethylphenylsilyl-2-phenylthio aldehydesMaría-Jesús Villa,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1994 1569
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7. Mechanism and stereochemistry of the enzyme-catalysed formation of a 2,2-dimethylchromene ring from a prenylated phenol: conversion of rot-2′-enonic acid into deguelin by deguelin cyclasePrabha Bhandari,Leslie Crombie,Mark F. Harper,John T. Rossiter,Mark Sanders,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 1685
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8. Intramolecular Diels–Alder reactions of 1-phenylsulfonylalka-1,2,(ω???3),(ω???1)-tetraenesJames R. Bull,Richard Gordon,Roger Hunter J. Chem. Soc. Perkin Trans. 1 2000 3129
-
9. Isotopically labelled geometric isomers of vinyl groups: reconstructive synthesis of (Z)- and (E)-[7′-2H]rotenoneLeslie Crombie,Stephen J. Pegg,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 1789
-
10. Mechanism and stereochemistry of the enzyme-catalysed formation of a 2,2-dimethylchromene ring from a prenylated phenol: conversion of rot-2′-enonic acid into deguelin by deguelin cyclasePrabha Bhandari,Leslie Crombie,Mark F. Harper,John T. Rossiter,Mark Sanders,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 1685
Phenylsulfenyl Chlorideに関する追加情報
Recent Advances in the Application of Phenylsulfenyl Chloride (CAS: 931-59-9) in Chemical Biology and Pharmaceutical Research
Phenylsulfenyl chloride (CAS: 931-59-9) is a versatile sulfur-containing reagent that has garnered significant attention in recent years due to its unique reactivity and broad applicability in chemical biology and pharmaceutical research. This compound, characterized by the presence of a sulfenyl chloride functional group (-SCl) attached to a phenyl ring, serves as a key intermediate in the synthesis of various sulfur-containing compounds, including sulfides, sulfoxides, and sulfones. Its ability to participate in selective sulfurization reactions makes it particularly valuable for the modification of biomolecules and the development of novel therapeutic agents.
Recent studies have highlighted the role of phenylsulfenyl chloride in the site-specific modification of proteins and peptides. For instance, researchers have utilized this reagent to introduce thioether linkages into peptide backbones, enabling the stabilization of secondary structures and the enhancement of proteolytic resistance. Such modifications are critical for the development of peptide-based therapeutics, where stability and bioavailability are often limiting factors. Additionally, phenylsulfenyl chloride has been employed in the synthesis of sulfenamide derivatives, which exhibit promising biological activities, including antimicrobial and anticancer properties.
In the context of drug discovery, phenylsulfenyl chloride has been instrumental in the construction of sulfur-containing heterocycles, a class of compounds that are well-represented in FDA-approved drugs. Recent work has demonstrated its utility in the synthesis of benzothiazoles and thiazolidinones, scaffolds that are frequently encountered in antimicrobial, anti-inflammatory, and antitumor agents. The reagent's ability to facilitate the formation of carbon-sulfur bonds under mild conditions has made it a preferred choice for medicinal chemists seeking to diversify their compound libraries.
Beyond its applications in synthetic chemistry, phenylsulfenyl chloride has also found use in chemical biology as a tool for studying redox processes. Sulfenylation, the covalent modification of cysteine residues by sulfenyl chloride, is a post-translational modification that plays a crucial role in cellular signaling and oxidative stress responses. Researchers have developed probes based on phenylsulfenyl chloride to detect and quantify protein sulfenylation in live cells, providing insights into the dynamics of redox regulation. These tools have been particularly valuable in the study of diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.
Despite its utility, the handling of phenylsulfenyl chloride requires careful consideration due to its reactivity and potential toxicity. Recent advancements in reagent stabilization and delivery systems have addressed some of these challenges, enabling safer and more efficient use in laboratory settings. For example, the development of polymer-supported phenylsulfenyl chloride reagents has reduced the risks associated with handling the free compound while maintaining its reactivity. Such innovations are expected to further expand the applications of this reagent in both academic and industrial research.
In conclusion, phenylsulfenyl chloride (CAS: 931-59-9) continues to be a valuable tool in chemical biology and pharmaceutical research, with recent studies underscoring its versatility and potential for innovation. Its applications span from the synthesis of bioactive compounds to the study of cellular redox processes, making it a reagent of choice for researchers in these fields. As new methodologies for its use emerge, phenylsulfenyl chloride is poised to play an even greater role in advancing our understanding of sulfur chemistry and its implications for drug discovery and development.
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